![molecular formula C7H7BrN2O B1291037 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 34950-82-8](/img/structure/B1291037.png)

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

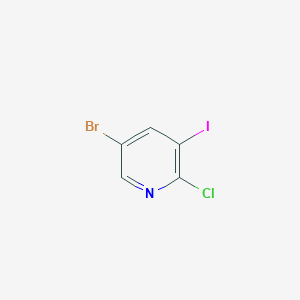

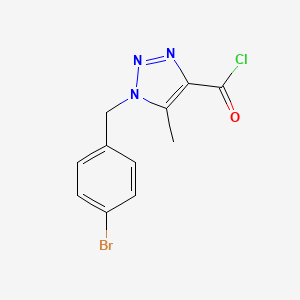

Synthesis Analysis

The synthesis of compounds related to 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been explored in various studies. One approach involves the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, which are then subjected to [3+2] cycloadditions with alkenes to yield a range of products including 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Another study demonstrates the use of strained bicyclic 3,6-dihydro-1,2-oxazine in domino metathesis with an external alkene, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones, which serve as versatile scaffolds for further chemical modifications .

Molecular Structure Analysis

The molecular structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been elucidated using three-dimensional diffractometer data. The crystal structure was determined to be in the P21/c space group with specific unit cell dimensions, and the molecular geometry and conformation of the bicyclic ring system were discussed in detail .

Chemical Reactions Analysis

The studies mentioned provide insights into the chemical reactivity of oxazine derivatives. The [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides with alkenes demonstrate the potential to create a variety of functionalized products . The domino metathesis of 3,6-dihydro-1,2-oxazine showcases the compound's reactivity, leading to the production of isoxazolo[2,3-a]pyridin-7-ones, which can be further oxidized or reduced, highlighting the synthetic utility of these transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not directly detailed in the provided papers, the related structures and their synthesis methods suggest that these compounds are likely to have interesting and useful properties. The crystal structure analysis of a similar compound provides some insight into the physical characteristics, such as crystal geometry and stability . The chemical properties can be inferred from the reactivity patterns observed in the synthesis and chemical reaction studies, indicating that these oxazine derivatives are versatile intermediates in organic synthesis .

Scientific Research Applications

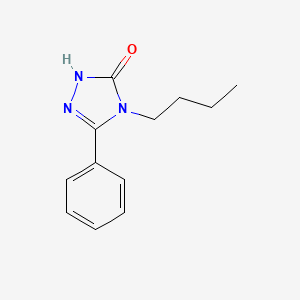

Synthesis and Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazines, which share structural similarities with the compound of interest, have been studied for their diverse biological activities. These derivatives exhibit antitumor, antibacterial, analgesic, and diuretic activities. They have also been identified as selective inhibitors for phosphodiesterases and as novel class ligands for GABA-A receptor benzodiazepine binding sites. This highlights the potential of such compounds in medicinal chemistry and pharmaceutical research (Wojcicka & Nowicka-Zuchowska, 2018).

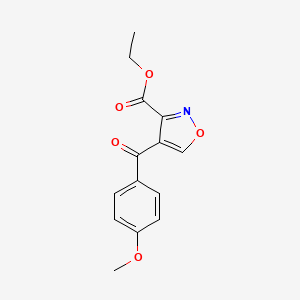

Polymer-Supported Syntheses of Heterocycles

Another relevant area of research is the polymer-supported synthesis of heterocycles bearing oxazine scaffolds. This method allows for the preparation of diverse compounds with functionalized oxazine structures, including 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds. The versatility and efficiency of solid-phase synthesis (SPS) techniques in generating these compounds underscore the importance of oxazine derivatives in drug discovery and development (Králová et al., 2018).

Heterocyclic Compounds and Their Biological Significance

The synthesis and biological activities of 1,3,4-oxadiazole tailored compounds have been extensively studied. These compounds, which are structurally distinct but share the heterocyclic characteristic with the compound of interest, exhibit a wide range of bioactivities. The research emphasizes the role of heterocyclic compounds in developing new therapeutic agents, highlighting the potential of exploring similar structures like 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine for medicinal applications (Verma et al., 2019).

Biochemical Analysis

Biochemical Properties

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the reactions occur .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or modulate signaling cascades that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA to influence gene expression. These interactions can lead to changes in cellular function and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. The compound may be preferentially localized to certain cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .

properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISPVTTZWJFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640340 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34950-82-8 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)